2,4-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-9-13(24-10(2)18-9)14(23)16-5-6-20-12(22)4-3-11(19-20)21-8-15-7-17-21/h3-4,7-8H,5-6H2,1-2H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPGIHCPVPJANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a thiazole ring, a triazole moiety, and a pyridazine derivative. Its chemical structure can be represented as follows:
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many thiazole and triazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, they may target dihydrofolate reductase (DHFR) or other kinases critical for cellular metabolism and growth.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, suggesting that this compound may also possess antibacterial or antifungal properties.
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases.
Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of tumor cell growth | |
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduction in inflammatory markers |
Antitumor Activity
A study investigating the antitumor effects of thiazole derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of 12 µM against MCF7 breast cancer cells and 8 µM against A549 lung cancer cells. These results suggest a promising potential for further development as an anticancer agent.
Antimicrobial Properties
In vitro studies have shown that the compound possesses notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Anti-inflammatory Effects
Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of thiazole derivatives. The compound was shown to reduce levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages by approximately 50%, indicating its potential use in treating inflammatory conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Moiety
The 1,2,4-triazole group exhibits nucleophilic character at its N1 position, allowing alkylation, acylation, or coordination with electrophiles. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions could yield N-alkylated derivatives. Similar reactions are documented for triazolethiones in basic media, forming stable adducts .
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Acylation : Acetyl chloride or anhydrides may acylate the triazole’s NH group, forming carboxamide derivatives. This is analogous to reactions observed in mercapto-triazole systems .
Example Reaction:
--
Pyridazinone Ring Reactivity
The 6-oxo group on the pyridazinone ring can participate in keto-enol tautomerism or act as a hydrogen-bond donor. Key reactions include:
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) may reduce the pyridazinone’s carbonyl group to a hydroxylamine or amine derivative.
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Condensation : Reaction with hydrazines or hydroxylamines could form fused heterocycles, as seen in pyridazinone analogs .
Structural Stability : The crystal structure of related triazole-pyridazine hybrids shows significant dihedral angles between planar groups (e.g., 45–55°), suggesting steric hindrance may influence reactivity .
Thiazole Carboxamide Hydrolysis
The thiazole-linked carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl or H₂SO₄ could cleave the amide bond, yielding 2,4-dimethylthiazole-5-carboxylic acid and the corresponding amine.
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Basic Hydrolysis : NaOH/EtOH may generate the carboxylate salt. This pathway is common in thiazole carboxamides .
Example Reaction:
--
Metal Coordination Chemistry
The triazole and pyridazinone groups can act as polydentate ligands for transition metals (e.g., Pd, Ni):
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Pd Complexation : Reaction with K₂[PdCl₄] could yield square-planar complexes, enhancing bioactivity. Such complexes are noted for anticancer properties in triazolethione systems .
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Cu Coordination : Cu(II) ions may bind to the triazole’s nitrogen and pyridazinone’s oxygen, forming octahedral complexes.
Reported Activity : Pd-triazolethione complexes show cytotoxicity against MCF-7 cells (IC₅₀: 2–10 μM) .
Functionalization via Cross-Coupling Reactions
The thiazole and pyridazine rings may undergo Suzuki or Sonogashira coupling if halogenated precursors are used in synthesis:
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Suzuki Coupling : Aryl boronic acids could substitute bromide groups (if present) on the thiazole or pyridazine rings.
Synthetic Note : Bromination of analogous thiazoles is achieved using Br₂ in acetic acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The compound’s thiazole-5-carboxamide core is shared with several pharmacologically active molecules, but its pyridazinone-triazole-ethyl chain distinguishes it from others. Key comparisons include:
Structural Insights :
- Pyridazinone vs.
- Triazole vs. Piperazine (Dasatinib) : The 1,2,4-triazole group is less basic than piperazine, which could reduce solubility but improve membrane permeability .
- Ethyl Linker : The ethyl chain may enhance conformational flexibility compared to rigid linkers in analogs like Dasatinib’s piperazine .
Pharmacological Potential
While direct activity data for the target compound is unavailable, its structural features suggest:
Key Research Findings and Challenges
- Solubility : The hydrophobic triazole and ethyl groups could reduce aqueous solubility, necessitating formulation optimizations .
- Target Selectivity: Molecular docking studies are needed to evaluate whether the pyridazinone-triazole system avoids off-target effects seen in Dasatinib (e.g., platelet-derived growth factor receptor inhibition) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Begin with constructing the pyridazinone core via cyclization of hydrazine derivatives with diketones, followed by functionalization with 1H-1,2,4-triazole using nucleophilic substitution. The thiazole-carboxamide moiety can be introduced via coupling reactions (e.g., carbodiimide-mediated amidation) .
- Optimization : Control temperature (e.g., reflux in DMF) and pH to minimize side reactions. Use catalysts like K₂CO₃ for deprotonation in substitution steps .
- Characterization : Confirm intermediates via ¹H/¹³C NMR and LC-MS. Final purity (>95%) should be verified by HPLC .
Q. How do structural analogs of this compound inform its potential biological activity?
- Methodology :
- Comparative Analysis : Compare with analogs like N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide ( ), which shares a thiazole-carboxamide backbone. Assess bioactivity databases for enzyme inhibition (e.g., kinases) or antimicrobial properties.
- Key Features : Substituents like triazole and pyridazinone are critical for binding to targets (e.g., bacterial enzymes) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodology :
- Molecular Docking : Use tools like AutoDock Vina to model interactions between the compound’s triazole-pyridazinone core and active sites (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with improved binding affinity .
- QSAR Studies : Corolate substituent electronegativity (e.g., methyl vs. chloro groups) with bioactivity data from analogs in and .
Q. What experimental strategies resolve contradictions in bioactivity data across structurally similar compounds?
- Methodology :
- Hypothesis Testing : For conflicting results (e.g., anti-inflammatory vs. inactive analogs in ), perform dose-response assays under standardized conditions (pH 7.4, 37°C) to isolate variables.
- Structural Tweaks : Modify the thiazole’s 4-methyl group to fluorinated or bulkier substituents and evaluate activity shifts .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Methodology :
- Intermediate Isolation : Use low-temperature crystallization (e.g., ethyl acetate/hexane) for pyridazinone intermediates. Protect reactive sites (e.g., triazole nitrogen) with Boc groups .
- In Situ Monitoring : Track reaction progress via TLC or inline IR spectroscopy to detect unstable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
